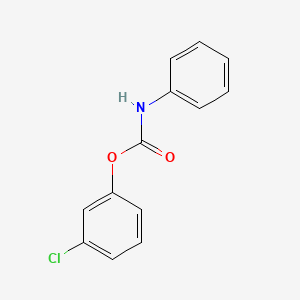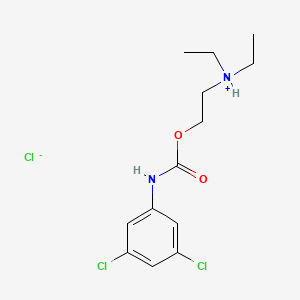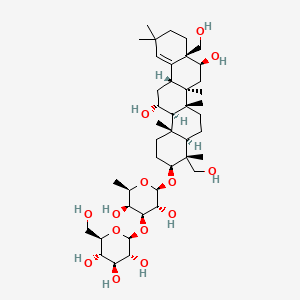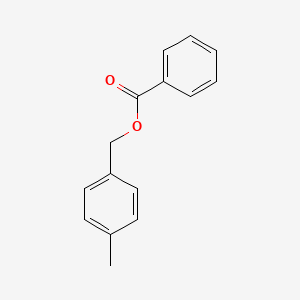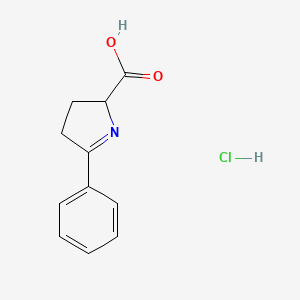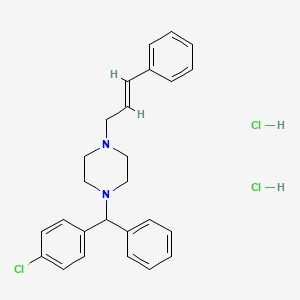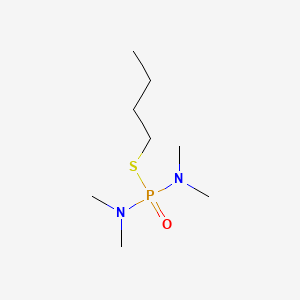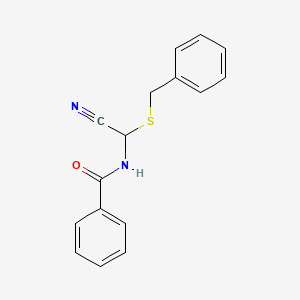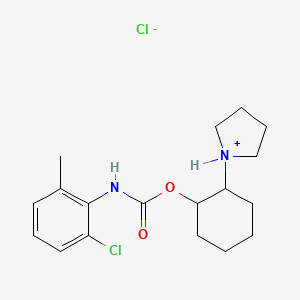
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the pyrrolidine derivative.
Carbamate Formation: The carbamate linkage is formed by reacting the intermediate with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
Pyrrolone Derivatives: Exhibiting antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
17095-89-5 |
|---|---|
分子式 |
C18H26Cl2N2O2 |
分子量 |
373.3 g/mol |
IUPAC 名称 |
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H25ClN2O2.ClH/c1-13-7-6-8-14(19)17(13)20-18(22)23-16-10-3-2-9-15(16)21-11-4-5-12-21;/h6-8,15-16H,2-5,9-12H2,1H3,(H,20,22);1H |
InChI 键 |
NYVIKTJETCWIMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCCCC2[NH+]3CCCC3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


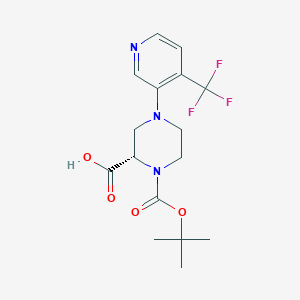
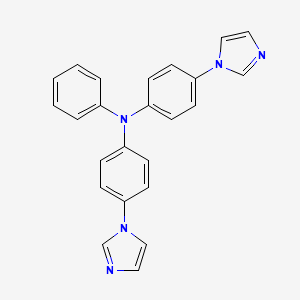

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
